7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
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Overview
Description
7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring, a trifluoromethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclo-condensation of a trifluoromethyl building block with a suitable pyridine derivative . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents replacing the chloro group.
Scientific Research Applications
7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and the development of new biochemical assays.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A related compound with a similar trifluoromethyl group but different overall structure.
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with comparable properties.
Uniqueness
7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile stands out due to its fused pyridine-pyrrole ring system and the presence of both a trifluoromethyl group and a nitrile group
Properties
IUPAC Name |
7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3/c1-2-5-3-7-9(17-5)8(12)6(4-16)10(18-7)11(13,14)15/h3,17H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEFDOZUMBXAQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733720 |
Source
|
Record name | 7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260897-26-4 |
Source
|
Record name | 7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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